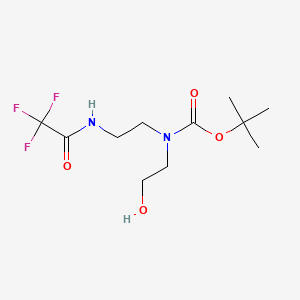

tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

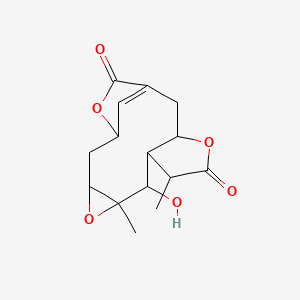

“tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate” is a chemical compound with the CAS Number 364056-55-3 . It has a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 . Unfortunately, specific properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Regioselective Deprotection and Acylation

The compound serves as a versatile intermediate in the synthesis of complex polyamides and other polymers. For instance, Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, emphasizing the compound's utility in regioselective deprotection and acylation. This process allows for the selective removal of protecting groups and subsequent functionalization, highlighting its importance in the synthesis of polymers with precise structural configurations (J. Pak & M. Hesse, 1998).

Synthesis of Functionalized Carbamates

Research has shown the compound's role in the synthesis of various functionalized carbamates. Wu (2011) demonstrated the synthesis of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, showcasing the compound's application in generating functionally diverse carbamates. This study underscores the compound's utility in organic synthesis, particularly in the formation of intermediates for further chemical transformations (Zhong-Qian Wu, 2011).

Chemoselective N-deprotection

Albanese et al. (1997) explored the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, leading to the synthesis of tert-butyl 2-amino carboxylates. This research highlights the compound's role in selective deprotection reactions, which are critical for the synthesis of amino acids and peptides with potential therapeutic applications (D. Albanese et al., 1997).

Enzymatic Kinetic Resolution

The compound has been investigated for its potential in enzymatic processes. Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, revealing its application in producing optically pure enantiomers. This research underscores the compound's utility in chiral chemistry, enabling the synthesis of enantiomerically pure compounds for pharmaceutical applications (Leandro Piovan et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

作用機序

Target of Action

The primary targets of the compound “tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate”, also known as “2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide”, are currently unknown . This compound is a carboxylic acid that can be used as a molecular building block .

Mode of Action

As a carboxylic acid, it may participate in various biochemical reactions, including esterification and amide formation .

Biochemical Pathways

As a molecular building block, it could potentially be incorporated into a variety of biochemical pathways depending on the context of its use .

Pharmacokinetics

The compound’s impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

As a molecular building block, its effects would likely depend on the specific context of its use .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWSHCXQMITJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121727 |

Source

|

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364056-55-3 |

Source

|

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364056-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)